2-(2-Nonylphenoxy)ethanol;phosphoric acid

Description

Overview of 2-(2-Nonylphenoxy)ethanol;phosphoric Acid within the Context of Organophosphorus Compounds and Surfactants

This compound is classified as both an organophosphorus compound and an anionic surfactant. industrialchemicals.gov.au As an organophosphorus compound, it contains a carbon-phosphorus bond, with the phosphorus atom typically in the form of a phosphate (B84403) ester. The phosphate group imparts distinct chemical properties, including acidity and the ability to interact with metal ions. industrialchemicals.gov.au

Its primary function stems from its role as a surfactant. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. The molecular structure of this compound is key to this function. It consists of:

A hydrophobic (water-repelling) tail, which is the nonylphenol group.

A hydrophilic (water-attracting) head, which is the phosphate ester group, connected by a short polyethylene (B3416737) glycol chain. rimpro-india.comfreshwater.org

This dual nature allows it to act as an effective emulsifier, wetting agent, and dispersant. rimpro-india.comelchemy.com The phosphate esters of nonylphenol ethoxylates are noted for their stability in alkaline conditions and are used in a wide range of industrial applications, including detergents, lubricants, and antistatic agents. industrialchemicals.gov.au Commercially available nonylphenol ethoxylates are mixtures of isomers and homologues with varying ethoxylate chain lengths. industrialchemicals.gov.au The anionic charge of the phosphate group makes these surfactants particularly effective in applications requiring strong surface activity and dispersion capabilities. industrialchemicals.gov.au

Historical Development and Evolution of Academic Research on Nonylphenol Ethoxylate Phosphates

The parent compounds, nonylphenol ethoxylates (NPEs), have been in commercial use as detergents and surfactants since the 1940s. freshwater.org Their cost-effectiveness and versatility led to widespread application in industrial, commercial, and household products. nih.govresearchgate.netresearchgate.net The development of phosphate ester derivatives of these ethoxylates represented a functional enhancement, creating anionic surfactants with improved stability and a wider range of applications, such as in metalworking fluids and as pigment dispersants.

Early academic research focused on the synthesis and characterization of these compounds, exploring the effects of varying ethoxylate chain lengths and the ratio of mono- to di-esters on surfactant performance. researchgate.net The synthesis typically involves reacting the alcohol group of the nonylphenol ethoxylate with a phosphating agent like phosphoric anhydride (B1165640) (P2O5) or phosphorus oxychloride (POCl3). researchgate.net

In the latter half of the 20th century, the focus of academic research began to shift. With growing environmental awareness, studies increasingly investigated the fate and transport of NPEs and their derivatives in the environment. Research revealed that NPEs can biodegrade in the environment and in wastewater treatment plants to form nonylphenol (NP), a more persistent and toxic metabolite. freshwater.orgnih.govwikipedia.org This discovery marked a significant turning point in the academic and regulatory view of these compounds.

Significance of this compound in Contemporary Research Paradigms

The significance of this compound and related nonylphenol ethoxylate phosphates in modern research is largely driven by their widespread industrial use and the associated environmental and health considerations. nih.gov They continue to be employed as high-performance surfactants in various sectors, including agriculture, paints, and industrial cleaning. industrialchemicals.gov.auelchemy.comresearchgate.netsinocurechem.com

Contemporary research is heavily focused on the environmental impact of these substances. Key research areas include:

Biodegradation and Metabolite Formation: Studies continue to investigate the degradation pathways of nonylphenol ethoxylates and their phosphate esters. A primary concern is their breakdown into nonylphenol, which is known to be an endocrine disruptor. freshwater.orgnih.govwikipedia.org

Environmental Analysis and Monitoring: A significant body of research is dedicated to developing sensitive and accurate analytical methods to detect and quantify these compounds and their degradation products in various environmental matrices like water, soil, and sediment. researchgate.netresearchgate.net

Toxicology and Endocrine Disruption: The potential for nonylphenol and shorter-chain nonylphenol ethoxylates to mimic estrogen and disrupt the endocrine systems of wildlife and humans is a major area of toxicological research. freshwater.orgnih.gov Recent studies have explored these effects in various organisms, including zebrafish. nih.gov

Development of Alternatives: Driven by regulatory pressures and environmental concerns, particularly in Europe, there is a substantial research effort to find and synthesize safer, more biodegradable alternatives to alkylphenol ethoxylates and their derivatives. nih.govwikipedia.org

The ongoing use of these compounds in many parts of the world ensures that research into their properties, environmental fate, and potential impacts remains a relevant and important field of chemical science. nih.gov

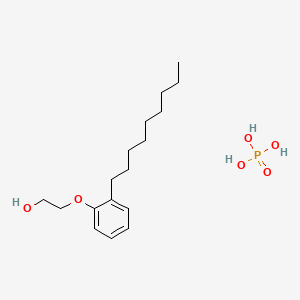

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-nonylphenoxy)ethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2.H3O4P/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18;1-5(2,3)4/h9-10,12-13,18H,2-8,11,14-15H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOKDEIRXXZSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | Ethoxylated nonylphenol phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51811-79-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Nonylphenoxy Ethanol;phosphoric Acid

Precursor Synthesis: Nonylphenol Alkylation and Subsequent Ethoxylation

The initial phase of synthesizing 2-(2-Nonylphenoxy)ethanol;phosphoric acid focuses on the preparation of its key precursor, 2-(2-Nonylphenoxy)ethanol. This is achieved through two primary sequential reactions: the alkylation of phenol (B47542) to produce nonylphenol, followed by the ethoxylation of the resulting nonylphenol.

Acid-Catalyzed Alkylation of Phenol with Nonene

The industrial production of nonylphenol is predominantly achieved through the acid-catalyzed alkylation of phenol with a mixture of nonenes. wikipedia.org This electrophilic aromatic substitution reaction attaches a nonyl group, a nine-carbon alkyl chain, to the phenol ring. jk-sci.com The nonyl group can be linear or branched, with the branched isomer, particularly 4-nonylphenol (B119669), being the most commonly produced. wikipedia.org

The reaction is typically carried out in the presence of an acid catalyst. wikipedia.org A variety of acid catalysts can be employed, including mineral acids like sulfuric acid and Lewis acids such as aluminum chloride and boron trifluoride. google.com Modified inorganic clays, such as hydrofluoric acid-treated montmorillonite (B579905) clay, have also been utilized to improve selectivity, particularly for the para-substituted isomer, p-nonylphenol. google.com

The reaction conditions can be optimized to achieve high conversion rates and selectivity. For instance, using a hydrofluoric acid-treated montmorillonite clay catalyst, nonene conversions can be as high as 97%, with a high ratio of para-nonylphenol to ortho-nonylphenol. google.com Reaction temperatures typically range from 80°C to 140°C, with pressures from atmospheric to around 500 psi. google.com In some processes, alkaline ionic liquids have been explored as catalysts, demonstrating high nonene conversion rates (up to 91%) and nonylphenol yields (up to 87%) at milder temperatures of 45°C to 85°C. google.com

The general reaction can be depicted as follows:

C₆H₅OH + C₉H₁₈ --(Acid Catalyst)--> C₁₅H₂₄O

Phenol + Nonene → Nonylphenol

The resulting product is a complex mixture of nonylphenol isomers, which is typically a pale yellow liquid. wikipedia.org

Ethoxylation of Nonylphenol with Ethylene (B1197577) Oxide: Reaction Mechanisms and Catalytic Systems

Following the synthesis of nonylphenol, the next step is ethoxylation, which involves the reaction of nonylphenol with ethylene oxide. shreechem.inchemicalbook.com This process adds a chain of ethylene oxide units to the hydroxyl group of the nonylphenol, forming a nonylphenol ethoxylate (NPE). chemicalbook.commst.dk The length of the polyethylene (B3416737) oxide chain can be controlled by the amount of ethylene oxide introduced into the reaction mixture. chemicalbook.commst.dk

The general reaction is as follows:

C₁₅H₂₄O + n(C₂H₄O) → C₁₅H₂₄O(C₂H₄O)n

Nonylphenol + n Ethylene Oxide → Nonylphenol Ethoxylate

The physical properties of the resulting NPEs, such as their appearance and viscosity, depend on the degree of ethoxylation. chemicalbook.com NPEs with a lower number of ethylene oxide units are typically clear to pale yellow liquids, while those with a higher degree of ethoxylation can be waxy solids. shreechem.inchemicalbook.com

The ethoxylation of nonylphenol is commonly carried out using a base catalyst. chemicalbook.commst.dk During this process, ethylene oxide preferentially reacts with the more acidic phenolic hydroxyl group of the nonylphenol. chemicalbook.commst.dk Only after the substantial consumption of the initial nonylphenol substrate do the longer ethylene oxide chains begin to form. chemicalbook.commst.dkswinburne.edu.au This results in nonylphenol ethoxylates having a narrower distribution of homologues compared to alcohol ethoxylates. chemicalbook.commst.dk

Potassium hydroxide (B78521) (KOH) is a commonly used base catalyst in these reactions. swinburne.edu.au The reaction kinetics are influenced by factors such as the concentration of the catalyst and the reaction temperature. swinburne.edu.au

Research into the ethoxylation process has led to the development of comprehensive kinetic models to better understand and optimize the reaction. swinburne.edu.au These models consider various factors, including the non-ideal behavior in the reactor, time-dependent physical changes of the reaction system like liquid volume and ethylene oxide solubility, and the influence of mass transfer. swinburne.edu.aunicl.it

The development of advanced catalysts aims to improve the efficiency and selectivity of the ethoxylation reaction. While specific details on advanced catalysts for nonylphenol ethoxylation are proprietary and less commonly published, the general trend in ethoxylation technology involves the use of catalysts that can provide a narrower distribution of ethoxylates and improve reaction rates.

Phosphorylation of 2-(2-Nonylphenoxy)ethanol to Form the Phosphate (B84403) Ester

The final step in the synthesis of this compound is the phosphorylation of the previously synthesized nonylphenol ethoxylate. This reaction introduces a phosphate group, converting the non-ionic surfactant into an anionic surfactant. schaerer-surfactants.com

Esterification Reactions with Phosphoric Acid

The phosphorylation is achieved through an esterification reaction between the nonylphenol ethoxylate and a phosphorylating agent. schaerer-surfactants.com One common method involves the use of phosphoric acid or its equivalents. schaerer-surfactants.com The reaction of alkylphenol ethoxylates with phosphoric acid leads to the formation of alkylphenol ethoxylate phosphate esters. schaerer-surfactants.com These products typically exist as a mixture of mono- and diesters. schaerer-surfactants.com

The general formula for an alkylaryl polyethoxylated phosphate ester is:

R-Ar-O(CH₂CH₂O)n-P(O)(OH)₂ (monoester) and [R-Ar-O(CH₂CH₂O)n]₂-P(O)(OH) (diester)

Where R is an alkyl group (in this case, nonyl), Ar is a phenyl group, and n is the number of ethoxy units. google.com For the specific compound this compound, the nonylphenol ethoxylate precursor would have a short ethoxy chain.

The reaction can also be carried out using other phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid (PPA). epo.orgresearchgate.net The choice of phosphorylating agent and reaction conditions can influence the ratio of monoester to diester in the final product. google.com For instance, reacting an alcohol with polyphosphoric acid is a known method for producing phosphate esters. google.com The use of phosphoric anhydride (B1165640) (P₄O₁₀) reacted with phosphoric acid can also create a potent phosphation reagent. google.com

The resulting phosphate esters are strongly acidic and can be neutralized with various bases. schaerer-surfactants.com These anionic surfactants exhibit good surface-active properties. schaerer-surfactants.com

Derivatization and Further Chemical Modifications of this compound

The acidic nature of the phosphate group in this compound allows for a variety of chemical modifications, primarily through neutralization reactions to form salts. These derivatives often exhibit enhanced solubility and modified surfactant properties.

A common derivatization is the neutralization of the acidic phosphate ester with various bases to form salts. These salts can be prepared with alkali metals, such as sodium or potassium, or with amines like triethanolamine. schaerer-surfactants.comsancolo.comnih.gov The resulting salt form can have significantly different solubility characteristics compared to the free acid. chemicalindustriessecrets.com For instance, potassium salts are often favored for their generally better solubility than sodium salts. chemicalindustriessecrets.com

Table 2: Examples of this compound Derivatives

| Derivative Type | Reactant | Product | Reference |

| Salt Formation | Sodium Hydroxide | Sodium 2-(2-nonylphenoxy)ethoxyethyl phosphate | nih.gov |

| Salt Formation | Potassium Hydroxide | Potassium 2-(2-nonylphenoxy)ethoxyethyl phosphate | sancolo.com |

| Salt Formation | Triethanolamine | Triethanolamine salt of 2-(2-nonylphenoxy)ethoxyethyl phosphate | schaerer-surfactants.com |

| Carboxylation | Maleic Anhydride | 2-(2-Nonylphenoxy)ethoxyethyl maleate (B1232345) phosphate | mdpi.comresearchgate.net |

| Carboxylation | Succinic Anhydride | 2-(2-Nonylphenoxy)ethoxyethyl succinate (B1194679) phosphate | mdpi.com |

Beyond simple salt formation, the phosphate ester can undergo further chemical modifications. For example, nonylphenol ethoxylates, including their phosphate esters, can be modified by reacting them with anhydrides, such as maleic or succinic anhydride. mdpi.comresearchgate.net This introduces a carboxyl group, transforming the anionic surfactant into an anionic-nonionic surfactant with altered foaming and stability properties, particularly in high-salinity conditions. mdpi.comresearchgate.net

The phosphate ester moiety itself can theoretically react with nucleophiles, leading to either cleavage of the P-O bond or the O-C bond. thieme-connect.de However, specific examples of such reactions being applied to this compound for the purpose of creating novel derivatives are not extensively documented in the reviewed literature. The primary documented modifications focus on salt formation and the addition of further functional groups to the ethoxylate chain.

Advanced Characterization of 2 2 Nonylphenoxy Ethanol;phosphoric Acid and Its Assemblies

Spectroscopic Analysis for Molecular Structure and Interactions

Spectroscopic methods are instrumental in defining the molecular architecture and intermolecular forces at play in 2-(2-Nonylphenoxy)ethanol;phosphoric acid.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the this compound molecule and studying the interactions involved in complex formation. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key vibrational frequencies observed in the FT-IR spectrum of related nonylphenol ethoxylates and phosphate (B84403) esters provide insight into the structure of this compound. For instance, the presence of a P=O stretching vibration is a key indicator of the phosphate group. uctm.edu In similar phosphate ester compounds, this band is typically observed around 1106 cm⁻¹. uctm.edu The P-O-C stretching vibrations can be expected around 985 cm⁻¹. uctm.edu

The nonylphenol portion of the molecule exhibits distinct peaks. The C-H stretching vibrations of the aliphatic nonyl chain are expected in the region of 2850-3000 cm⁻¹. austinpublishinggroup.com Specifically, bands around 2984 cm⁻¹ and 2886 cm⁻¹ can be attributed to C-H vibrations in CH₂ groups. uctm.edu Aromatic C-H deformations of the benzene (B151609) ring are also identifiable. austinpublishinggroup.com The C-O bond stretching vibrations are also a characteristic feature. austinpublishinggroup.com

Furthermore, FT-IR is valuable in studying complexation. Changes in the position and intensity of vibrational bands, particularly those of the phosphate and ethoxy groups, can indicate interactions with other molecules or metal ions. For example, shifts in the P=O and P-O-C bands can signify coordination of the phosphate group.

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Nonylphenol Ethoxylate Phosphate Esters and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| P=O | Stretching | ~1106 | uctm.edu |

| P-O-C | Stretching | ~985 | uctm.edu |

| C-H (aliphatic) | Stretching | 2850-3000 | austinpublishinggroup.com |

| C-H (aliphatic CH₂) | Stretching | 2886, 2984 | uctm.edu |

| C-O | Stretching | - | austinpublishinggroup.com |

| C-H (aromatic) | Deformation | - | austinpublishinggroup.com |

| O-H (in P-OH) | Stretching | ~2800 | uctm.edu |

Note: The exact positions of the peaks can vary depending on the specific molecular environment and sample preparation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the atomic-level structure and conformation of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of related nonylphenol ethoxylates, distinct signals are observed for the protons in different parts of the molecule. researchgate.netresearchgate.net The aromatic protons of the nonylphenol ring typically appear in the downfield region, often between 6.5 and 7.5 ppm. austinpublishinggroup.comresearchgate.net The protons of the ethoxy (-O-CH₂-CH₂-) groups give rise to signals in the range of 3.5 to 4.5 ppm. researchgate.netresearchgate.net The aliphatic protons of the nonyl group will have signals in the upfield region, generally below 2.0 ppm. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and ethoxy carbons.

Conformational analysis of the flexible ethoxy chain and its interaction with the phosphate group can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. researchgate.net The conformation of the molecule can be influenced by solvent polarity and the presence of counter-ions, which can be studied by observing changes in chemical shifts and coupling constants. capes.gov.br For instance, the interaction between the phosphate group and other parts of the molecule or with solvent molecules can lead to noticeable changes in the NMR spectrum.

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Nonylphenol Ethoxylate Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

| Aromatic (benzene ring) | 6.5 - 7.5 | austinpublishinggroup.comresearchgate.net |

| Ethoxy (-O-CH₂-CH₂-) | 3.5 - 4.5 | researchgate.netresearchgate.net |

| Aliphatic (nonyl chain) | < 2.0 | researchgate.net |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The aromatic nonylphenol moiety is the primary chromophore in this compound, responsible for its characteristic UV absorption spectrum. The π-electrons of the benzene ring undergo π → π* transitions, which typically result in strong absorption bands in the UV region, generally around 270-280 nm. nih.gov

UV-Vis spectroscopy is also a valuable tool for studying the coordination chemistry of the phosphate ester. When the phosphate group coordinates to a metal ion, changes in the electronic environment of the chromophore can occur, leading to shifts in the absorption maxima (either to longer or shorter wavelengths) or changes in the molar absorptivity. researchgate.net This makes UV-Vis spectroscopy a useful method for investigating the formation and stoichiometry of metal complexes with this compound. The technique can also be used to study the aggregation behavior of the compound, as the formation of micelles or other supramolecular assemblies can influence the local environment of the chromophore and thus alter the UV-Vis spectrum.

Table 3: Expected UV-Vis Absorption for the Nonylphenol Chromophore

| Chromophore | Electronic Transition | Typical Absorption Maximum (λmax, nm) | Reference |

| Nonylphenol | π → π* | 270 - 280 | nih.gov |

Note: The exact λmax can be affected by the solvent, pH, and the presence of interacting species.

Morphological and Supramolecular Structure Elucidation

Microscopy techniques are essential for visualizing the morphology and supramolecular organization of this compound assemblies.

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of aggregates formed by this compound. This technique provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons.

When prepared under appropriate conditions, such as by evaporation from a solution, this compound can self-assemble into larger structures. SEM analysis can reveal the shape, size, and surface features of these aggregates. For example, it can show whether the compound forms spherical micelles, lamellar structures, or other complex morphologies. The information obtained from SEM is crucial for understanding how the molecular structure of the compound dictates its self-assembly behavior in the solid state or as a thin film. The magnification capabilities of SEM allow for the characterization of features from the micrometer to the nanometer scale.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to characterize the nanoscale internal structure of this compound assemblies. In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed information about the size, shape, and arrangement of the constituent molecules within an aggregate.

TEM is particularly useful for visualizing individual micelles or vesicles, allowing for the determination of their size distribution and morphology with high precision. For instance, TEM can distinguish between spherical and worm-like micelles or confirm the formation of unilamellar or multilamellar vesicles. Cryo-TEM, where the sample is flash-frozen in its native, hydrated state, is an especially powerful variant of this technique for observing the supramolecular structures formed by surfactants in solution without artifacts from drying. This level of detail is critical for correlating the molecular design of the surfactant with its performance in various applications, such as emulsification and dispersion. researchgate.net

X-ray Diffraction (XRD) for Crystalline Organization and Intercalation Studies

XRD is particularly crucial for studying intercalation, a process where guest molecules or ions are inserted into the interlayer spaces of a layered host material. researchgate.net Phosphoric acid esters have demonstrated the ability to form layered assemblies. researchgate.netnih.gov For instance, certain functional monomers with phosphate groups can interact with surfaces like hydroxyapatite (B223615) to form layered MDP-calcium salt structures. nih.gov Similarly, layered metal phosphonates, such as α-zirconium phosphate (α-ZrP), are well-known for their intercalation chemistry, where guest molecules can be inserted between the layers, causing a measurable change in the interlayer distance detectable by XRD. researchgate.net

Studies on analogous organophosphonate compounds forming self-assembled monolayers (SAMs) have used XRD to confirm the formation of ordered, layered structures on substrates. nih.gov The diffraction patterns can provide information on the orientation and packing density of the molecules within these layers. For this compound, XRD would be instrumental in determining if it self-organizes into lamellar (layered) phases in the solid state or when adsorbed onto a substrate. The analysis would reveal the interlayer spacing, which is fundamental to understanding how these molecules arrange themselves and accommodate guest species in intercalation studies. researchgate.net

Interfacial and Colloidal Behavior Characterization

Quantitative Analysis of Surface Tension Reduction and Critical Micelle Concentration

The compound this compound is an anionic surfactant, a phosphate ester of a nonylphenol ethoxylate. Its amphipathic nature, with a hydrophobic nonylphenol tail and a hydrophilic ethoxy-phosphate head, allows it to significantly reduce the surface tension of aqueous solutions. ccme.ca Like other surfactants, above a certain concentration known as the Critical Micelle Concentration (CMC), the molecules aggregate to form micelles. researchgate.net This process is a key characteristic of its colloidal behavior.

The CMC is a critical parameter, as it represents the concentration at which the surfactant achieves its maximum surface tension reduction. The CMC for nonylphenol ethoxylates (NPEOs), the parent compounds, is influenced by the length of the ethoxylate chain; a higher number of ethoxylate units generally leads to a higher CMC due to increased hydrophilicity. researchgate.netindustrialchemicals.gov.au The phosphate ester form is expected to behave as a strong organic acid. industrialchemicals.gov.au The presence of the charged phosphate group typically lowers the CMC compared to its non-ionic NPEO analogue due to electrostatic repulsion between the head groups at the interface.

Table 1: Critical Micelle Concentration (CMC) for Nonylphenol Ethoxylates (NPEOs) in Water

| Average Number of Ethoxy Units | CMC (mg/L) |

| 10 | 49.6 |

| 15 | 96.9 |

| 20 | 154 |

This data is for non-ionic NPEOs and serves as a reference. The CMC for the anionic phosphate ester derivative would be expected to differ. industrialchemicals.gov.au

The CMC can be determined experimentally using various techniques, including surface tensiometry, conductometry, and spectrophotometry. iaea.org For this compound, a plot of surface tension versus the logarithm of concentration would show a sharp break, with the concentration at this inflection point defining the CMC. researchgate.net

Investigation of Self-Assembly Processes and Monolayer Formation

The molecular structure of this compound promotes its self-assembly at interfaces. Organophosphonic acids and their ester derivatives are well-documented to form highly ordered self-assembled monolayers (SAMs) on a variety of oxide surfaces, such as silicon, titanium, and stainless steel. nih.govprinceton.edunih.gov This process is driven by the strong interaction between the phosphate headgroup and the surface, leading to the formation of a stable, covalently-bound film. nih.govscispace.com

The formation of these monolayers involves the adsorption of the surfactant from a solution onto a substrate. The phosphate head groups act as a binding anchor to the surface, while the hydrophobic nonylphenoxy tails orient away from the surface, creating a new, functionalized interface. nih.gov This self-assembly can result in densely packed and well-organized two-dimensional structures. princeton.edu Techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the formation of complete, uniform monolayers. princeton.edunih.gov

Research on similar long-chain phosphonic acids has shown that these SAMs can exhibit a high degree of molecular order with specific chain tilt angles. nih.gov For example, octadecylphosphonic acid forms monolayers with alkyl chains tilted at an average angle of approximately 37° to 40°. nih.govprinceton.edu It is expected that this compound would exhibit similar self-assembly behavior, forming robust monolayers on suitable substrates, a property valuable for surface modification applications.

Rheological Properties of Solutions and Dispersions of this compound

The rheological, or flow, properties of solutions containing this compound are directly linked to the concentration-dependent aggregation of the surfactant molecules. At concentrations below the CMC, the solution is expected to exhibit Newtonian behavior, with a viscosity close to that of the solvent (water).

As the concentration increases above the CMC, the formation of spherical micelles occurs. In this regime, the viscosity typically shows a slight, linear increase with concentration. However, at significantly higher concentrations, a transition from spherical to larger, non-spherical aggregates such as rod-like or worm-like micelles, or even hexagonal and lamellar liquid crystalline phases, can occur. These transitions dramatically alter the rheological properties of the solution.

The formation of elongated, entangled micellar networks can lead to a sharp, non-linear increase in viscosity and the emergence of viscoelastic behavior. The solution may exhibit shear-thinning properties, where the viscosity decreases with increasing shear rate, which is characteristic of structured fluids. The specific rheological profile depends on factors such as surfactant concentration, temperature, pH, and the presence of salts (electrolytes), which can screen the electrostatic repulsion between the charged phosphate headgroups and promote the growth of larger aggregates. While specific experimental data for this compound is not available in the reviewed literature, this behavior is a well-established characteristic for many anionic surfactant systems.

Fundamental Mechanistic Studies of 2 2 Nonylphenoxy Ethanol;phosphoric Acid Activity

Elucidation of Surfactant and Emulsification Mechanisms

As surface-active agents, nonylphenol ethoxylate phosphate (B84403) esters are valued for their role as detergents and emulsifiers. industrialchemicals.gov.au Their function is rooted in the amphiphilic nature of their constituent molecules, which are composed of both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. youtube.com The phosphate esters are expected to be strong organic acids, dissociating in water to yield their respective anionic forms, which are the primary surface-active species. industrialchemicals.gov.au

The fundamental principle behind the wetting action of 2-(2-nonylphenoxy)ethanol;phosphoric acid lies in its ability to reduce interfacial tension. The molecule's structure, featuring a non-polar hydrophobic tail (the nonylphenol group) and a polar hydrophilic head (the ethoxylated phosphate group), makes it interface-active. youtube.com When introduced into a system, these molecules preferentially migrate and orient themselves at the interface between two immiscible phases, such as a liquid and a solid or two liquids. youtube.com

The hydrophobic nonylphenol tail orients away from the aqueous phase, interacting with the non-polar phase or surface, while the hydrophilic phosphate and ethoxylate portion remains in the aqueous phase. This orientation lowers the energy at the interface, reducing the contact angle of the liquid on a surface and promoting the spreading and penetration of the liquid, a process described by the Washburn equation. youtube.com Phosphate esters are particularly effective as wetting and dispersing agents for inorganic materials. youtube.com Analogous phosphate esters based on other hydrophobes, such as oleyl alcohol, also demonstrate significant lubricating and emulsifying properties, underscoring the functional importance of the phosphate ester group in these applications. pcc.eu

In multi-phase systems, such as oil-in-water (O/W) emulsions or solid-in-liquid dispersions, this compound functions by creating stable colloidal systems. pcc.eu The mechanism involves the formation of micelles or the adsorption onto particle surfaces.

Emulsification: In an oil-and-water system, the surfactant molecules surround the oil droplets. The hydrophobic tails penetrate the oil phase, while the charged hydrophilic phosphate heads project into the surrounding water. This forms a protective layer that prevents the oil droplets from coalescing, resulting in a stable emulsion. Phosphate esters are explicitly used as O/W emulsifiers. pcc.eu

Dispersion: When used to disperse solid particles, such as pigments in a liquid medium, the surfactant molecules adsorb onto the surface of the particles. youtube.com This surface modification imparts a charge to the particles (from the anionic phosphate head), leading to electrostatic repulsion between them. This repulsion overcomes the attractive van der Waals forces, preventing agglomeration and ensuring the particles remain suspended, a critical function in products like paints and coatings. youtube.compcc.eu Nonylphenol ethoxylates, the parent compounds, are used in applications requiring dispersion, such as in paper dyes. industrialchemicals.gov.au

The table below summarizes the key mechanistic roles of the structural components of this compound in surfactant functions.

| Structural Component | Primary Physicochemical Property | Mechanistic Role in Surfactancy |

| Nonylphenol Tail | Hydrophobic, Lipophilic | Anchors the molecule in the non-aqueous phase (e.g., oil droplet, particle surface). |

| Ethoxylate Chain | Hydrophilic, Flexible | Provides steric hindrance and contributes to solubility in the aqueous phase. |

| Phosphate Head | Hydrophilic, Anionic | Provides strong electrostatic repulsion between stabilized droplets/particles; enhances wetting. industrialchemicals.gov.auyoutube.com |

The amphiphilic nature of this compound suggests it can interact significantly with biological structures like cell membranes and proteins. industrialchemicals.gov.au Studies on related nonylphenol ethoxylates (NPEs) and other amphiphiles provide insight into these mechanisms.

NPEs are known to interact with protein structures, which can lead to alterations in enzymatic function and membrane permeability. industrialchemicals.gov.au For instance, NPEs have been shown to be inhibitors of mitochondrial respiratory chain complex I. researchgate.net The interaction is likely driven by both hydrophobic interactions between the nonylphenol tail and non-polar regions of proteins, and electrostatic or hydrogen bonding interactions involving the ethoxylate and phosphate groups with charged or polar amino acid residues. nih.gov

Interactions with model lipid bilayers are also significant. Alcohols and other amphiphilic molecules can intercalate into the lipid membrane. nih.gov This insertion can cause structural changes, including an increase in the area per lipid, a decrease in membrane thickness, and an alteration of the membrane-water interface. nih.govresearchgate.net The hydrophobic tail would likely embed within the acyl chain region of the bilayer, while the polar head group would reside near the lipid headgroups at the membrane-water interface. nih.gov The presence of a charged headgroup, like the phosphate in this compound, can further alter the membrane's surface potential and elastic properties. rsc.org Studies with N-oleylethanolamine, another amphiphile, have shown it partitions into fluid areas of the bilayer, decreasing the phase transition temperature of the lipids. nih.gov

The table below outlines the potential interactions and their consequences based on studies of analogous compounds.

| Biological Component | Interacting Surfactant Moiety | Potential In Vitro Mechanism and Consequence | Supporting Findings |

| Proteins (e.g., Enzymes) | Nonylphenol tail, Ethoxylate/Phosphate head | Hydrophobic and electrostatic interactions can alter protein conformation, potentially inhibiting enzymatic activity. industrialchemicals.gov.au | NPEs inhibit mitochondrial complex I. researchgate.net |

| Lipid Bilayers | Full Amphiphilic Molecule | Intercalation of the molecule into the bilayer disrupts lipid packing, increases membrane fluidity, and alters structural parameters like thickness and area per lipid. nih.govnih.gov | Alcohols and fatty acids alter membrane structure and elasticity. nih.govrsc.org |

Mechanisms in Solvent Extraction and Separation Processes

The same chemical properties that make this compound an effective surfactant also enable its use as an extractant in solvent extraction, a process for separating substances based on their relative solubilities in two different immiscible liquids. nih.gov

The phosphate group in this compound allows it to function as an acidic extractant, particularly for metal ions. researchgate.net The mechanism is primarily one of cation exchange. In this process, the proton (H⁺) of the acidic phosphate group is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase. researchgate.netnih.gov

This mechanism is well-documented for related inorganic layered metal phosphates, such as α-zirconium phosphate (α-ZrP) and α-titanium phosphate (α-TiP), which exhibit high ion-exchange capacities for various metal ions. nih.govrsc.org For example, the exchange of H⁺ for Ag⁺ has been demonstrated in these systems. nih.gov The general equilibrium for a divalent metal ion (M²⁺) can be represented as:

2(R-O-PO₃H₂)org + M²⁺aq ⇌ [(R-O-PO₃H)₂M]org + 2H⁺aq

Where 'R' represents the nonylphenol ethoxylate group, 'org' denotes the organic phase, and 'aq' denotes the aqueous phase. The efficiency of this exchange is dependent on factors such as the pH of the aqueous solution and the concentration of the metal ion. researchgate.net The presence of certain ligands in the aqueous phase can also influence the extraction by forming stable metal complexes. researchgate.net

In liquid-liquid extraction, after the initial ion exchange, the resulting metal-extractant complex must be effectively solvated by the organic phase to complete the transfer from the aqueous phase. The long, hydrophobic nonylphenol ethoxylate tail of the molecule plays a crucial role here, ensuring the solubility of the entire complex in common organic diluents. nih.gov

This process is distinct from extraction by neutral or solvating extractants, like tri-n-butyl phosphate (TBP), which extract metal salts through direct solvation of the metal ion without an ion-exchange step. nih.gov However, adduct formation can occur, where additional molecules, either of the extractant itself or a different synergistic agent, coordinate to the central metal ion. researchgate.net For instance, in some systems, a neutral donor molecule can be added to the organic phase to enhance extraction efficiency by forming a more stable, more lipophilic adduct. Studies on the extraction of bismuth using a similar acidic phosphorus extractant, HEHEHP, showed a synergistic effect when combined with 2,2′-bipyridyl, indicating the formation of a [Bi(A)₃(bipy)] adduct (where A is the deprotonated extractant). researchgate.net

The choice of solvent can also fundamentally alter the extraction mechanism and efficiency by changing the stability of the ground and transition states of the reacting species. nih.govfrontiersin.org Weaker solvation of metal ions in non-aqueous polar solvents compared to water can facilitate the formation of the extracted complex, enhancing extraction efficiency. nih.gov

Synergistic Extraction Phenomena with Co-Extractants

The combination of different extractants in a solvent extraction system can lead to a significant enhancement in the extraction efficiency and selectivity for metal ions, a phenomenon known as synergism. This effect is particularly prominent in mixtures involving organophosphorus acids and other types of extractants. While specific studies on this compound are not extensively detailed, the principles of synergism can be understood from the behavior of its constituent molecular types: an organophosphorus acid and a phenolic ether.

Mixtures of acidic organophosphorus extractants, such as di-(2-ethylhexyl) phosphoric acid (HDEHP), with other acidic or neutral extractants have been widely studied. For instance, a synergistic effect was observed in the extraction of Neodymium (Nd³⁺) and Samarium (Sm³⁺) using a mixture of HDEHP and 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (HEH/EHP). researchgate.net This synergism is attributed to the formation of mixed-ligand complexes in the organic phase, which are more stable and hydrophobic than the complexes formed by the individual extractants. researchgate.netresearchgate.net

The nature of the diluent and the concentration ratio of the extractants also play crucial roles. osti.govosti.gov The formation of mixed complexes, such as NiL₂(HL)(HR) and NiL₂(HR)₄ in the extraction of Ni(II) with mixtures of an oxime (HL) and HDEHP (HR), demonstrates the complex equilibria involved. researchgate.net The synergistic coefficient, which quantifies the degree of enhancement, is dependent on these parameters and the specific metal ion being extracted. researchgate.net

Kinetic and Thermodynamic Parameters Governing Extraction Equilibria

The efficiency and selectivity of a solvent extraction process are governed by kinetic and thermodynamic factors. The equilibrium of the extraction process can be generally described by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to that in the aqueous phase at equilibrium.

The pH of the aqueous phase is a critical parameter, as the extraction of metal ions by acidic extractants is highly pH-dependent. The extraction increases with increasing pH until a maximum is reached, after which the formation of metal hydroxo species in the aqueous phase can lead to a decrease in extraction.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the extraction process can be determined by studying the effect of temperature on the extraction equilibrium. These parameters provide insight into the nature of the extraction reaction (e.g., whether it is exothermic or endothermic) and the driving forces behind the process. For instance, studies on various synergistic systems have investigated these thermodynamic variables to better understand the stability of the extracted species. researcher.life

Degradation Pathways and Chemical Stability Investigations

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including photodegradation, oxidation, hydrolysis, and microbial action.

Photodegradation Kinetics and Identification of Intermediate Products

The nonylphenol ethoxylate (NPEO) portion of the compound is susceptible to photodegradation when exposed to UV light. capes.gov.brnih.gov Studies on NPEOs have shown that direct photolysis follows first-order reaction kinetics. capes.gov.brnih.gov The degradation pathway is complex and involves more than just the shortening of the ethylene (B1197577) oxide (EO) side chains. capes.gov.br Key transformation processes include:

Oxidation: The alkyl chain and the EO chain can be oxidized, leading to the formation of intermediates with carboxylated and carbonylated functionalities. capes.gov.br

Chain Shortening: The progressive shortening of the polyoxyethylene chain occurs. capes.gov.br

Ring Hydrogenation: Hydrogenation of the benzene (B151609) ring has also been detected as a degradation pathway. capes.gov.br

Intermediate Products: Aldehydes and carboxylic acids are identified as major intermediate products during the photodegradation of NPEOs. acs.org Importantly, some studies indicate that toxic 4-nonylphenol (B119669) is not formed during these photochemical processes. acs.org

The organophosphate moiety can also undergo photodegradation, often facilitated by photocatalysts like titanium dioxide (TiO₂). mdpi.com The process involves the generation of electron-hole pairs upon UV illumination, leading to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These radicals attack the organophosphate, leading to the cleavage of its ester bonds and eventual mineralization to CO₂ and H₂O. mdpi.com

| Parameter | Observation | Reference |

|---|---|---|

| Kinetics | Follows first-order reaction kinetics. | capes.gov.brnih.gov |

| Degradation Pathways | Shortening of ethoxylate chains, oxidation of alkyl and ethoxylate chains, hydrogenation of the benzene ring. | capes.gov.br |

| Intermediate Products | Carboxylated/carbonylated intermediates, aldehydes, carboxylic acids. | capes.gov.bracs.org |

| Effect of Humic Acid | Reduces the rate of photodegradation. | capes.gov.brnih.gov |

Oxidative Degradation Mechanisms under Various Conditions

Advanced Oxidation Processes (AOPs) are effective in degrading both the nonylphenol ethoxylate and organophosphate components. These processes rely on the generation of powerful oxidizing agents, primarily hydroxyl radicals.

For the NPEO component, various AOPs have been investigated:

Heterogeneous Photocatalysis (HP): Uses a semiconductor catalyst (e.g., TiO₂) and UV light.

Electrochemical Oxidation (EO): Directly oxidizes the compound at an anode surface or indirectly via electrochemically generated oxidants. researchgate.netnih.gov

Photo-assisted Electrochemical Oxidation (PEO): Combines electrochemical methods with UV irradiation, often showing the best results in terms of degradation, mineralization, and energy consumption. researchgate.netnih.goviaea.org

Mediated Electrochemical Oxidation (MEO): Employs a redox mediator, such as Ce(IV), to oxidize organic pollutants. This method has shown high degradation efficiency for NPE-10, which can be further enhanced by a catalyst like Ag(I). researchgate.net

These oxidative processes typically lead to the mineralization of the surfactant, converting it into less harmful substances like CO₂ and water. researchgate.netnih.gov The degradation pathway often involves the formation of biodegradable intermediates before complete mineralization. iaea.org

Organophosphorus compounds are also susceptible to oxidative degradation. oup.comresearchgate.net Oxidative transformations can be initiated by enzymes like cytochrome P450 systems or through chemical AOPs, breaking down the compound structure. researchgate.net

Hydrolysis Mechanisms in Acidic and Basic Environments

Hydrolysis is a key degradation pathway for the organophosphate ester component of the molecule. The mechanism and rate of hydrolysis are highly dependent on the pH of the environment. viu.ca

In Basic Environments: Base-catalyzed hydrolysis is generally favored and proceeds via nucleophilic attack on the central phosphorus atom. This typically results in the cleavage of the P-O ester bond (P-O cleavage). viu.ca The stability of the leaving group is a critical factor; better leaving groups enhance the rate of hydrolysis. viu.ca

In Acidic and Neutral Environments: Under acidic or neutral conditions, hydrolysis can occur through cleavage of the C-O bond, where the phosphate ester anion acts as the leaving group. viu.ca For some organophosphates, protonation of a basic group within the molecule can improve the leaving group's ability and enhance P-O cleavage even in acidic conditions. viu.ca

Generally, phosphate esters are more susceptible to hydrolysis under basic conditions compared to acidic or neutral ones. nih.govresearchgate.net The presence of electron-withdrawing groups attached to the phosphorus atom can enhance hydrolysis rates. viu.ca Conversely, replacing the P=O bond with a P=S bond (as in thiophosphate esters) increases stability against neutral and base-catalyzed hydrolysis. viu.ca The hydrolysis of organophosphate esters can also be facilitated by mineral surfaces, such as amorphous manganese dioxide, which can significantly accelerate the reaction compared to iron oxides. latrobe.edu.au

Enzymatic and Microbial Degradation Pathways in Model Systems

Bioremediation offers an effective route for the complete mineralization of both nonylphenol ethoxylates and organophosphorus compounds. oup.comnih.gov

Organophosphorus Compound Degradation: A wide variety of soil bacteria and some fungi can degrade organophosphorus compounds, often using them as a source of phosphorus or carbon. oup.comnih.gov The initial and most significant step in detoxification is the hydrolysis of the phosphoester bonds, catalyzed by enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs). oup.comnih.gov These enzymes, found in bacteria such as Flavobacterium sp. and Pseudomonas diminuta, cleave the ester linkage to release the leaving group. oup.comnih.gov Several genes encoding these enzymes, such as the opd (organophosphate degrading) gene, have been identified, cloned, and even engineered for improved efficacy. nih.govnih.govmdpi.com

Nonylphenol Ethoxylate Degradation: The biodegradation of NPEOs is also well-documented and proceeds through several recognized pathways under both aerobic and anaerobic conditions. researchgate.netresearchgate.net

Aerobic Degradation: Typically begins with the shortening of the hydrophilic ethoxylate chain from the terminal end. This is followed by the oxidation of the terminal alcohol to a carboxylic acid, creating nonylphenol ethoxycarboxylates (NPECs). The degradation can then proceed via the central cleavage of the ether linkage or further degradation of the nonyl chain. capes.gov.brresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation often leads to the accumulation of more persistent and toxic metabolites like short-chain NPEOs and nonylphenol itself. researchgate.net

Microbial Action: Numerous bacterial genera, including Pseudomonas, Sphingomonas, Sphingobium, Cupriavidus, Ralstonia, Achromobacter, and Staphylococcus, have been identified as capable of degrading NPEOs. nih.gov These different strains can exhibit distinct degradation patterns, from converting NPEOs to carboxylated products to primarily shortening the ethoxylate chain. nih.gov Fungi and microalgae also participate in degradation, employing extracellular enzymes like laccase or intracellular metabolic processes. researchgate.net

| Compound Type | Key Enzymes | Key Microbial Genera | Reference |

|---|---|---|---|

| Organophosphates | Organophosphate Hydrolase (OPH), Phosphotriesterases (PTEs), Organophosphorus Acid Anhydrolase (OPAA) | Flavobacterium, Pseudomonas, Sphingomonas, Brevundimonas, Agrobacterium | oup.comnih.govmdpi.comnih.govsci-hub.se |

| Nonylphenol Ethoxylates | Laccase, Phenol (B47542) Hydroxylase, Catechol Dioxygenase | Pseudomonas, Sphingomonas, Sphingobium, Cupriavidus, Ralstonia, Achromobacter | researchgate.netnih.govnih.gov |

Advanced Applications and Research Areas Utilizing 2 2 Nonylphenoxy Ethanol;phosphoric Acid

Applications in Materials Science and Engineering

In the realm of materials science, the compound's ability to modify surfaces and stabilize complex systems is highly valued. It is utilized in the creation of novel materials and the enhancement of existing ones, contributing to improved performance and functionality.

Utilization in Nanoparticle Synthesis and Surface Functionalization

Phosphate (B84403) esters derived from ethoxylated aromatic alcohols, such as 2-(2-nonylphenoxy)ethanol;phosphoric acid, serve as critical components in the synthesis and stabilization of nanoparticles. Their role as dispersing agents is crucial for controlling particle size and preventing agglomeration during synthesis. sancolo.com The phosphate group provides a strong anchor to the nanoparticle surface, while the ethoxylate and nonylphenol chains extend into the surrounding medium, providing steric and electrostatic stabilization. sancolo.com

Research into related organophosphorus compounds has demonstrated their utility. For instance, phosphinic acid has been successfully used as a reducing agent in the synthesis of spherical silver nanoparticles in ethanol, yielding particles with average diameters between 8.5 and 11.3 nm. Furthermore, phosphate-terminated derivatives of octylphenol (B599344) and nonylphenol ethoxylates have been synthesized to create surfactants with unique properties, such as self-charring behavior, which points to their potential in creating functional surface coatings on nanoparticles. epa.gov This functionalization is key to integrating nanoparticles into various matrices and devices.

Interfacial Modifiers in Polymer Composites and Coatings

The performance of polymer composites and coatings often depends on the quality of the interface between the polymer matrix and fillers or pigments. Nonylphenol ethoxylate phosphates act as effective interfacial modifiers, enhancing dispersion, stability, and adhesion. sancolo.com In paint and coating formulations, they function as dispersants and stabilizers for pigments and fillers, contributing to smoother, more durable, and aesthetically pleasing finishes. ashland.com Their use can lead to improved gloss and color acceptance in waterborne latex paints. ashland.com

A closely related compound, tris(nonylphenyl) phosphite (B83602) (TNPP), is widely used as a stabilizer and antioxidant in a variety of polymers, including PVC, polyethylene (B3416737), and polypropylene. adishank.comgrandviewresearch.com It protects the polymer during high-temperature processing, preserving its molecular weight and preventing discoloration and degradation. adishank.comresearchgate.netlife-trialkyl.eu The addition of TNPP can significantly improve the mechanical properties and thermal stability of polymer nanocomposites. researchgate.net The properties of these phosphate esters also make them valuable as corrosion inhibitors in protective coatings. sancolo.comcolonialchem.com

| Application Area | Function | Observed Benefit | Relevant Compound Type | Source |

|---|---|---|---|---|

| Polymer Composites | Stabilizer / Antioxidant | Improves thermal stability; Prevents degradation and discoloration during processing. adishank.comresearchgate.net | Tris(nonylphenyl) phosphite (TNPP) | adishank.comgrandviewresearch.comresearchgate.netlife-trialkyl.eu |

| Paints & Coatings | Pigment Dispersant | Enhances pigment distribution for uniform color and smooth finish. ashland.com | Nonylphenol Ethoxylate Phosphate | ashland.com |

| Waterborne Latex Paints | Emulsifier / Stabilizer | Improves gloss, color acceptance, and freeze-thaw resistance. colonialchem.comunivarsolutions.com | Nonylphenol Ethoxylate Phosphate | ashland.comcolonialchem.comunivarsolutions.com |

| Protective Coatings | Corrosion Inhibitor | Provides protection for ferrous and nonferrous metals. sancolo.comcolonialchem.com | Nonylphenol Ethoxylate Phosphate | sancolo.comcolonialchem.com |

Development of Self-Assembled Monolayers for Surface Property Control

The formation of self-assembled monolayers (SAMs) is a powerful technique for precisely controlling the physicochemical properties of surfaces. ethz.ch Organophosphonic acids and their ester derivatives are excellent candidates for creating robust SAMs on various metal oxide surfaces, such as stainless steel, titanium, and silicon. ethz.chnih.gov The phosphate headgroup forms a strong, often covalent, bond with the oxide layer, while the organic tail dictates the surface properties. nih.gov

In the case of this compound, the phosphate group would serve as the anchor. The nonylphenoxy tail would then create a hydrophobic, low-energy surface. This modification can be used to control properties like wettability, adhesion, and corrosion resistance. Studies on similar long-chain alkylphosphonic acids have shown the formation of dense, well-ordered monolayers that effectively passivate the underlying substrate. nih.gov This technology is foundational for applications in microelectronics, biosensors, and advanced protective coatings.

Role in Emulsion Polymerization Processes

The use of these phosphate esters is associated with several benefits in the final polymer, including improved stability (mechanical, thermal, and electrolyte), reduced coagulum, and enhanced film properties. colonialchem.comunivarsolutions.com For instance, they can impart better water resistance, scrub resistance, adhesion, and corrosion inhibition in latexes used for paints and coatings. univarsolutions.com Commercial products like Dextrol™ OC-15, a nonylphenol ethoxylated phosphate ester, are used at concentrations of 1.5-3% by weight on total monomers in the production of acrylic, vinyl, and styrene-acrylic latexes. ashland.com

Role in Chemical and Separation Technologies

The ability of organophosphorus compounds to selectively complex with metal ions makes them indispensable in various chemical and separation technologies, particularly in the field of hydrometallurgy.

Application in Hydrometallurgical Processes for Metal Recovery and Purification (e.g., Rare Earth Elements, Uranium)

Organophosphorus compounds are among the most efficient reagents for solvent extraction in hydrometallurgical processes. mdpi.comresearchgate.net They are used to recover and purify valuable metals from complex aqueous solutions, such as leachates from ore processing. mdpi.com Phosphate esters, like this compound and its analogs, act as extractants through mechanisms like cation exchange and solvation. mdpi.com

A significant application is the recovery of uranium from wet-process phosphoric acid, a byproduct of phosphate fertilizer production. iaea.orgiaea.org Research has specifically highlighted the effectiveness of a synergistic mixture of di-nonyl phenyl phosphoric acid (DNPPA)—a compound structurally very similar to the subject of this article—and tri-n-butyl phosphate (TBP) for this purpose. researchgate.net This system demonstrates a high distribution ratio for uranium, allowing for its efficient extraction from the acid. researchgate.net The addition of nonylphenol ethoxylate has also been shown to enhance uranium flux and removal in membrane-based extraction systems. iranjournals.ir

These organophosphorus extractants are also crucial for the separation of rare earth elements (REEs). wikipedia.orgdigitellinc.com The demand for REEs in modern technologies has driven research into recovering them from secondary sources like phosphate mining byproducts. digitellinc.comnih.govscispace.com Solvent extraction systems utilizing organophosphorus compounds can selectively isolate REEs from leachates containing high concentrations of competing ions. researchgate.netdigitellinc.com The development of materials like phosphate polymer nanogels, which show high selectivity and capacity for REEs, further underscores the importance of the phosphate functional group in advanced separation technologies. nih.gov

| Target Metal | Source Material | Extractant System | Key Finding | Source |

|---|---|---|---|---|

| Uranium | Fertilizer-grade Phosphoric Acid | Di-nonyl phenyl phosphoric acid (DNPPA) + Tri-n-butyl phosphate (TBP) | Synergistic mixture provides efficient extraction and stripping of uranium. | researchgate.net |

| Uranium | Phosphoric Acid | Di(2-ethylhexyl) phosphoric acid (D2EHPA) + Nonylphenol Ethoxylate (NPE) | NPE acts as a plasticizer in polymer membranes, enhancing extraction flux and ion removal. iranjournals.ir | iranjournals.ir |

| Rare Earth Elements (REEs) | Coal Fly Ash Leachate | Phosphate Polymer Nanogel (PPN) | High selectivity and capacity for REEs, outcompeting other cations. nih.gov | nih.gov |

| Rare Earth Elements (REEs) | Phosphate Mining Byproducts | N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | Process yielded a mixed rare earth oxide product with >98% purity. digitellinc.com | digitellinc.com |

Integration in Membrane Separation Systems, Including Supported Liquid Membranes

Supported Liquid Membranes (SLMs) are a specialized separation technology that combines solvent extraction and membrane permeation into a single, efficient process. mdpi.com In this system, an organic liquid phase containing a selective carrier molecule is immobilized within the pores of a microporous solid support. mdpi.comresearchgate.net This assembly separates two aqueous phases: a feed phase containing the component to be removed and a stripping (or receiving) phase. mdpi.com The carrier molecule selectively binds with the target solute, transports it across the organic liquid membrane, and releases it into the stripping phase. researchgate.net

Phosphate esters, such as those derived from nonylphenol ethoxylates, are recognized for their potential as carriers in these systems. The instability of SLMs is a significant challenge, often influenced by the type and concentration of the ion carrier used. researchgate.net For instance, the amphiphilic properties of carriers like di(2-ethylhexyl) phosphoric acid (D2EHPA) can lead to the formation of micro-emulsions within the membrane, which compromises stability and transport efficiency. researchgate.net

The nonylphenol ethoxylate phosphate molecule acts as a surface-active agent, with the phosphate group providing a site for ion exchange or complexation with target species (e.g., metal ions) in the feed solution. industrialchemicals.gov.au The entire complex then diffuses across the liquid membrane. The efficiency of this transport is governed by several factors, including the pH of the aqueous phases, which affects the speciation and charge of the target solute and the carrier. mdpi.com The selection of the organic solvent and the properties of the porous support are also critical for ensuring the stability and performance of the SLM system. researchgate.net

Development of Advanced Analytical Methodologies for Complex Matrices

The widespread use of nonylphenol ethoxylates (NPEOs) and their derivatives, including phosphate esters, has necessitated the development of sophisticated analytical methods for their detection and quantification in complex environmental and industrial matrices. eag.comwikipedia.org These compounds can be found in wastewater, sediments, and textiles, often as complex mixtures of oligomers (molecules with varying lengths of the ethoxylate chain). nih.govlcms.cznih.gov

Advanced chromatographic techniques coupled with mass spectrometry are the primary tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful and widely used technique. Normal-phase LC can be used to separate individual NPEO oligomers, which can then be detected with high sensitivity and specificity using an electrospray ionization (ESI) mass spectrometer. nih.gov Reverse-phase LC, often ultra-high-performance liquid chromatography (UHPLC), is also common, separating compounds before they enter a triple quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly specific quantitation. lcms.cznih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC) : This technique offers another approach for the analysis of NPEOs and their degradation products like nonylphenol (NP) in wastewater samples. researchgate.netscience.gov MEKC uses a background electrolyte containing surfactants (like sodium dodecyl sulfate) to separate analytes based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net

These methods require meticulous sample preparation to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a common cleanup step before instrumental analysis. nih.gov The development of these methodologies is crucial for monitoring the presence and fate of these compounds in various environments and products. eag.comnih.gov

Table 1: Advanced Analytical Methods for Nonylphenol Ethoxylate (NPEO) Analysis

| Methodology | Separation Principle | Detection | Key Advantages | Sample Matrix Examples | Reference |

| NP-LC-ESI-MS | Normal-Phase Liquid Chromatography | Electrospray Ionization Mass Spectrometry | Complete oligomer separation, high specificity | Marine Sediment | nih.gov |

| RP-LC-MS/MS | Reverse-Phase Liquid Chromatography | Triple Quadrupole Mass Spectrometry (MRM) | High sensitivity, rapid analysis time (5 min) | Textiles | lcms.cz |

| UPLC-MS/MS | Ultra-Performance Liquid Chromatography | Triple Quadrupole Mass Spectrometry | Low detection limits (ng/L range) | Wastewater (Aqueous & Particulate) | nih.gov |

| MEKC | Micellar Electrokinetic Chromatography | UV Detection | Optimized for wastewater analysis | Wastewater | researchgate.netscience.gov |

Catalytic Roles or as Components in Catalytic Systems

The "phosphoric acid" component of the compound's name points to its potential role in acid-catalyzed reactions. Phosphoric acid and other acid catalysts are fundamental in the synthesis of the nonylphenol precursors themselves. elchemy.com The industrial production of nonylphenol involves the acid-catalyzed alkylation of phenol (B47542) with nonene. wikipedia.orgelchemy.com Subsequently, the ethoxylation of nonylphenol to create NPEOs is typically performed under basic conditions, but the synthesis of the phosphate ester derivative involves reacting the ethoxylate with a phosphating agent, where acidic conditions can play a role. industrialchemicals.gov.augoogle.com

Beyond synthesis, these compounds are relevant in catalytic degradation processes. Advanced Oxidation Processes (AOPs) are used to break down persistent organic pollutants like NPEOs. In catalytic ozonation, the presence of a catalyst can significantly enhance the degradation efficiency compared to using ozone alone. semanticscholar.org For example, silica-supported cobalt oxide has been shown to be an effective heterogeneous catalyst for the ozonation of NPEOs, achieving 99% removal in 10 minutes under optimized conditions (pH 11, 30°C). semanticscholar.org The pH of the solution is a critical parameter, as it influences the generation of highly reactive hydroxyl radicals, which are key to the degradation process. semanticscholar.org While the NPEO-phosphate itself is not the catalyst in this system, its degradation is the focus of the catalytic process.

Furthermore, Brønsted acidic phosphoric acid derivatives have been developed as efficient catalysts for organic reactions like dehydrative esterification, demonstrating the catalytic potential of the phosphate functional group in promoting chemical transformations. researchgate.net This suggests that under specific conditions, the phosphate moiety of this compound could exhibit catalytic activity.

Biomedical Research Applications (Non-Clinical/In Vitro Focus)

In non-clinical, in vitro research settings, the surfactant properties of nonylphenol ethoxylates and their derivatives are leveraged for various experimental purposes, from solubilizing biological molecules to designing model drug delivery systems.

Solubilization of Biological Macromolecules (Proteins, Lipids) in Experimental Settings

Detergents, or surfactants, are indispensable tools in biochemistry for extracting and solubilizing proteins and lipids, particularly those embedded within cell membranes. thermofisher.comsigmaaldrich.com Membrane proteins are inherently hydrophobic and require a detergent to be removed from their native lipid bilayer environment for purification and study. sigmaaldrich.com

The mechanism of solubilization involves the amphiphilic nature of the surfactant. The hydrophobic part of the surfactant (the nonylphenol tail) interacts with the hydrophobic regions of the protein or lipid, while the hydrophilic part (the ethoxylate-phosphate head) interfaces with the aqueous solvent. sigmaaldrich.com This process effectively shields the hydrophobic macromolecule from the water, forming stable protein-detergent or lipid-detergent micelles that are soluble in the buffer solution. sigmaaldrich.com

Non-ionic detergents, a class to which nonylphenol ethoxylates belong, are generally considered mild and less denaturing than ionic detergents. thermofisher.com This makes them suitable for applications where maintaining the protein's native structure and function is critical for downstream analysis, such as enzyme activity assays. thermofisher.com The choice of detergent and its concentration are critical parameters that must be optimized to achieve high-yield extraction without causing irreversible denaturation. sigmaaldrich.com

Emulsifying Agent in Model Pharmaceutical Formulations (focus on physicochemical principles)

An emulsifying agent is a substance that stabilizes an emulsion by concentrating at the interface between two immiscible liquids, such as oil and water. researchgate.net It functions by reducing the interfacial tension between the phases and forming a barrier around the droplets of the dispersed phase, which prevents them from coalescing. researchgate.net

The compound this compound, as a surfactant, is an effective emulsifier. wikipedia.orgmanavchem.com The physicochemical principles governing its function are rooted in its molecular structure.

Amphiphilicity : It possesses both a lipophilic (oil-loving) nonylphenol tail and a hydrophilic (water-loving) ethoxylate-phosphate head. researchgate.netshreechem.in This allows it to orient itself at the oil-water interface, bridging the two phases.

Micelle Formation : Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. mdpi.com The CMC value is dependent on the length of the hydrophilic ethoxylate (EO) chain; a higher number of EO units leads to a higher CMC, indicating that aggregation is less favorable as the hydrophilic character increases. mdpi.com

Solvation Energy : Theoretical studies using density functional theory (DFT) have shown a linear relationship between the length of the EO chain and the solvation Gibbs energy (ΔGsolv). A more negative ΔGsolv, as seen with longer EO chains, indicates a more favorable interaction with water, which in turn requires a higher concentration of the surfactant to initiate micelle formation. mdpi.com

In model pharmaceutical formulations, these properties are used to create stable emulsions (e.g., oil-in-water or water-in-oil) for research purposes, such as studying the behavior of a drug in a dispersed system. shreechem.in

Table 2: Physicochemical Properties of Nonylphenol Ethoxylates (NPEs) Relevant to Emulsification

| Property | Description | Influence on Emulsification | Reference |

| Structure | Amphiphilic molecule with a hydrophobic nonylphenol tail and a hydrophilic polyoxyethylene head. wikipedia.orgshreechem.in | Allows orientation at the oil-water interface to reduce tension and stabilize droplets. researchgate.net | wikipedia.orgresearchgate.netshreechem.in |

| Solubility | Generally soluble in water, with solubility characteristics dependent on the length of the ethoxylate chain. shreechem.in | Enables its function in aqueous-based formulations. | shreechem.in |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. The CMC increases with the length of the hydrophilic ethoxylate chain. mdpi.com | A low CMC is often desired for an emulsifier to be effective at low concentrations. | mdpi.com |

| Stability | Generally stable under normal conditions and over a wide pH range. researchgate.net | Ensures the longevity of the model formulation for experimental purposes. | researchgate.net |

Fundamental Studies in Drug Delivery System Design Based on Surfactant Principles

The principles of surfactant action are fundamental to the design of advanced drug delivery systems, particularly for delivering drugs that are poorly soluble in water. psu.edunih.gov Surfactants like this compound can be used to create nanocarriers that encapsulate hydrophobic drugs, improve their solubility, and facilitate their transport across biological barriers. psu.edunih.gov

The primary mechanism involves the formation of micelles. When a poorly water-soluble drug is introduced into a surfactant solution above its CMC, the drug molecules can be partitioned into the hydrophobic core of the micelles. psu.edu This process, known as solubilization, creates a clear, thermodynamically stable aqueous solution of the drug, making it suitable for various administration routes in experimental models. psu.edu

Furthermore, non-ionic surfactants are being investigated for the formulation of specialized nanovesicles, such as niosomes, which are alternatives to liposomes for drug and gene delivery. nih.gov These vesicles are composed of non-ionic surfactants and can encapsulate both hydrophilic and hydrophobic drugs. Surfactants can also be used to coat nanoparticles, enhancing their stability and modifying their interaction with biological systems. nih.gov The study of how different surfactant structures, concentrations, and formulations affect drug loading, release kinetics, and stability is a key area of fundamental research in pharmaceutical sciences. psu.eduekb.eg

Theoretical and Computational Chemistry Approaches for 2 2 Nonylphenoxy Ethanol;phosphoric Acid

Molecular Dynamics Simulations of Interfacial and Solution Behavior